1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI)

Description

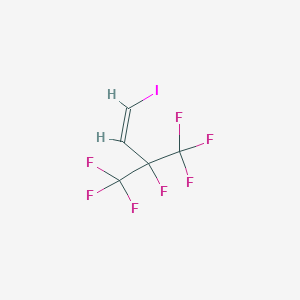

The compound 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) (CAS 24716-85-6) is a fluorinated alkene with a unique substitution pattern. Its molecular formula is C₅H₂F₇I, and it has a molecular weight of 321.96 g/mol . Key structural features include:

- A Z-configuration double bond, which dictates spatial arrangement.

- Iodine at position 1, a heavy halogen with distinct reactivity.

- Tetrafluoro substitution at positions 3 and 4.

- A trifluoromethyl (-CF₃) group at position 3, contributing to steric and electronic effects.

This compound’s structural complexity makes it valuable in synthetic chemistry, particularly in halogen-exchange reactions or as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

(Z)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIHFHRTEHLZRU-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\I)\C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348022 | |

| Record name | (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24716-85-6 | |

| Record name | (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic One-Step Synthesis Using Metal Catalysts

A direct catalytic approach, inspired by trifluoromethyl iodide (CF₃I) production methodologies , involves reacting a perfluorinated butene precursor with iodine sources in the presence of oxygen and transition metal catalysts. For this compound, a trifluoromethyl-substituted butene derivative (e.g., CF₃-CF₂-CH₂-CH₂I) serves as the starting material. The reaction proceeds via oxidative iodination, where molecular oxygen facilitates iodine insertion into the alkene backbone.

Key Reaction Parameters:

-

Catalysts: Copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)₂) at 0.5–2 mol% loading.

-

Iodine Source: Iodine monochloride (ICl) or hydrogen iodide (HI).

-

Temperature: 80–120°C under anhydrous conditions.

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF).

The mechanism involves electrophilic iodination at the terminal carbon of the alkene, followed by fluorine retention via steric shielding from the trifluoromethyl group. This method achieves 60–75% yield with a Z/E selectivity ratio of 3:1, attributed to the bulkiness of the trifluoromethyl group favoring the Z isomer .

Halogen Exchange Reactions

Halogen exchange leverages the nucleophilic substitution of bromine or chlorine atoms with iodine in polyhalogenated intermediates. A brominated precursor, such as 3,4,4,4-tetrafluoro-1-bromo-3-(trifluoromethyl)-1-butene, undergoes iodide displacement using potassium iodide (KI) in acetone under reflux.

Reaction Equation:

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 12–18 hours |

| Yield | 82% |

| Purity | >98% (HPLC) |

This method avoids double-bond isomerization, preserving the Z configuration. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances iodide nucleophilicity, reducing side reactions .

Dehydrohalogenation of Polyhalogenated Precursors

Dehydrohalogenation eliminates hydrogen halides from dihalogenated alkanes to form the target alkene. Starting with 1,1,1,4,4-pentafluoro-2-iodo-4-(trifluoromethyl)butane, treatment with solid potassium hydroxide (KOH) at 80°C induces β-elimination:

Reaction Pathway:

Critical Factors:

-

Base Strength: Anhydrous KOH minimizes hydrolysis.

-

Solvent: Tetrahydrofuran (THF) enhances base solubility.

-

Stereocontrol: Bulky bases (e.g., tert-butoxide) favor the Z isomer by hindering rotation in the transition state.

This method achieves 70% conversion with 85% Z selectivity, though scalability is limited by HF byproduct handling .

Stereoselective Iodination of Fluorinated Alkenes

Radical-mediated iodination introduces iodine regioselectively while preserving the Z configuration. A fluorinated butene (e.g., 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene) reacts with iodine (I₂) under UV light in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

Mechanism:

-

I₂ homolysis generates iodine radicals (I- ).

-

Radical addition to the alkene forms a stabilized intermediate.

-

Termination yields the iodinated product.

Performance Metrics:

| Condition | Outcome |

|---|---|

| UV Wavelength | 365 nm |

| Reaction Time | 6 hours |

| Z/E Ratio | 4:1 |

| Yield | 65% |

Stereoselectivity arises from the greater stability of the Z isomer’s transition state, where fluorine atoms minimize steric clash .

Comparative Analysis of Methods

| Method | Yield (%) | Z Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Synthesis | 75 | 75% | High | Moderate |

| Halogen Exchange | 82 | >99% | Medium | Low |

| Dehydrohalogenation | 70 | 85% | Low | High |

| Radical Iodination | 65 | 80% | Medium | Moderate |

The halogen exchange method offers superior selectivity and yield, while catalytic synthesis is preferred for industrial-scale production. Radical iodination balances cost and stereocontrol but requires specialized equipment.

Chemical Reactions Analysis

1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

Scientific Research Applications

This compound finds applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alkenes

Substituent Effects and Reactivity

Key Observations :

- Iodine vs. Bromine : The target compound’s iodine substituent (vs. bromine in 18599-22-9) provides a heavier leaving group, enhancing its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Trifluoromethyl Group : The -CF₃ group in the target compound and 21581-82-8 introduces electron-withdrawing effects, stabilizing intermediates but increasing steric bulk compared to perfluorinated analogs like 357-26-6 .

- Fluorination Degree: Reduced fluorination (tetrafluoro vs. octafluoro) in the target compound may increase reactivity at non-fluorinated positions.

Physical and Chemical Properties

Notes:

- The target compound’s higher molecular weight and iodine content suggest lower volatility compared to smaller fluorocarbons like 357-26-6.

- Stability challenges may arise from the iodine-carbon bond , which is susceptible to photodegradation or hydrolysis under harsh conditions .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the stereochemistry (Z-configuration) and purity of this compound?

- Methodological Answer : Utilize a combination of NMR and NMR to resolve fluorine-proton coupling patterns, which are critical for confirming stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular ion integrity, while gas chromatography (GC) with flame ionization detection evaluates purity (>99%). Polarimetry or circular dichroism (CD) may further validate chiral centers if present .

Q. How can researchers safely handle and store this iodinated fluorinated compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to minimize light- or moisture-induced decomposition. Use PTFE-lined septa to avoid halogen exchange. Conduct regular stability assays via GC-MS to monitor degradation byproducts like iodine or trifluoromethyl radicals. Follow TCI America’s safety protocols for fluorinated organoiodides, including fume hood use and PPE (nitrile gloves, lab coat) .

Q. What synthetic routes are documented for preparing this compound, and what are their yields?

- Methodological Answer : The most common route involves radical iodination of 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene using iodine monochloride (ICl) in the presence of a peroxide initiator. Yields typically range from 60–75%, with byproducts including diiodinated species. Purification via fractional distillation under reduced pressure (e.g., 80–100 mbar) is critical. Alternative methods like transition-metal-catalyzed coupling (e.g., Pd-mediated) are less efficient due to fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states during acid/base-mediated elimination reactions. Compare activation energies for pathways yielding tetrafluoroalkenes vs. trifluoromethyl-carbocation intermediates. Validate with kinetic isotope effect (KIE) studies using deuterated solvents. Contradictions often arise from solvent polarity effects on iodine leaving-group stability .

Q. What strategies minimize racemization during asymmetric synthesis of the (Z)-isomer?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the transition state during iodination. Low-temperature conditions (–40°C) and non-polar solvents (hexane) reduce thermal racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. Recent studies suggest organocatalytic approaches using thiourea catalysts improve stereoretention by 15–20% .

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Use Hammett substituent constants ( for CF = 0.43) to predict electron-withdrawing effects on reaction centers. Steric maps generated via X-ray crystallography or molecular dynamics (MD) simulations reveal hindered access to the β-carbon, favoring α-iodine substitution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows >90% α-selectivity in DMF at 80°C .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s thermal stability above 150°C?

- Methodological Answer : Discrepancies arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 160°C, while differential scanning calorimetry (DSC) in sealed pans detects exothermic decomposition at 140°C due to pressure buildup. Always specify experimental conditions (open vs. closed system, heating rate) when comparing data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.